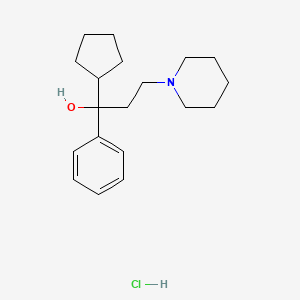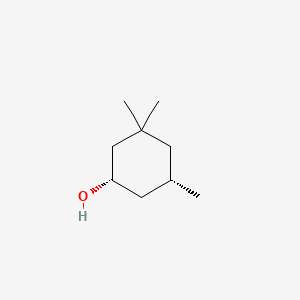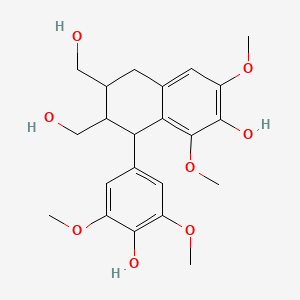
Lyoniresinol
Overview
Description
Lyoniresinol is a natural product found in Machilus, Machilus thunbergii, and other organisms with data available.
Scientific Research Applications
Asymmetric Synthesis and Taste Influence
Lyoniresinol and its derivatives are significant due to their presence in various plant species and alcoholic beverages. They exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. Notably, lyoniresinol has been identified in wines and spirits, contributing to taste variations. The enantiomers of lyoniresinol differ in taste, with (+)-lyoniresinol imparting a strong bitter taste, while its enantiomer is tasteless. The first total asymmetric synthesis of both natural enantiomers of lyoniresinol has been achieved, confirming the structure and stereochemistry of these natural products. This synthesis is crucial for improving lyoniresinol quantitation methods in future studies (Luong, Pilkington, & Barker, 2022).
Anti-Melanogenic Activity
Lyoniresinol has shown significant anti-melanogenic activity in murine B16F10 melanoma cells. It downregulates microphthalmia-associated transcription factor (MITF) and tyrosinase protein levels, leading to decreased melanin biosynthesis. This is achieved by activating extracellular receptor kinase (ERK) signaling, which causes MITF protein degradation and suppresses tyrosinase activity. These findings suggest lyoniresinol's potential as a skin lightening agent in dermatologic applications (Liu, Sui, Li, & Li, 2012).
Antimicrobial Properties
Lyoniresinol exhibits potent antimicrobial activity, particularly against antibiotic-resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and human pathogenic fungi. One compound, (+)-lyoniresinol-3α-O-β-d-glucopyranoside, has been isolated and shown to have no hemolytic effect on human erythrocytes. This compound induces intracellular trehalose accumulation in Candida albicans as a stress response and disrupts the formation of pseudo-hyphae, indicating its potential as a lead compound for antibiotic agent development (Lee, Jung, & Woo, 2005).
Biotransformation and Phytoestrogen Potential
Lyoniresinol, specifically its aglycone form, has structural similarities to phytoestrogen precursors. The biotransformation of lyoniside to lyoniresinol using Woodfordia fruticosa flowers has been explored. This process and its quantification through a validated High-Performance Thin-Layer Chromatography (HPTLC) method offer insights into the phytoestrogen potential of lyoniresinol in traditional remedies for gynecological disorders (Mishra & Aeri, 2016).
Antitrichomonal and Anti-Inflammatory Effects
(+)-Lyoniresinol has demonstrated antitrichomonal activity, particularly against Trichomonas vaginalis, suggesting its potential as a therapeutic agent for trichomoniasis. Furthermore, various lyoniresinol derivatives have shown inhibitory effects on nitric oxide production in lipopolysaccharide-stimulated cells, highlighting their anti-inflammatory properties (Moo-Puc et al., 2014); (Mai et al., 2022).
properties
IUPAC Name |
8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O8/c1-27-15-7-12(8-16(28-2)20(15)25)18-14(10-24)13(9-23)5-11-6-17(29-3)21(26)22(30-4)19(11)18/h6-8,13-14,18,23-26H,5,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVZKBOFCHOPLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lyoniresinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




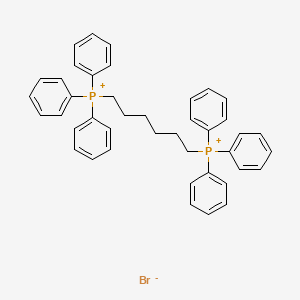
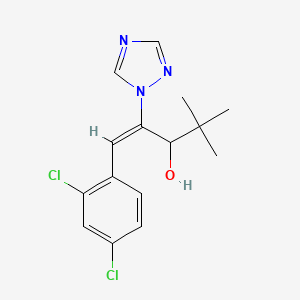
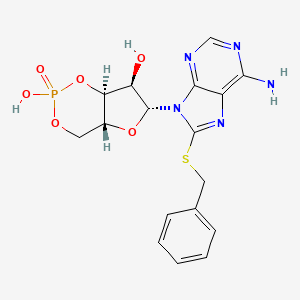

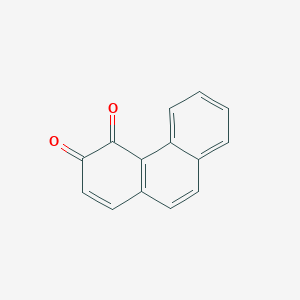
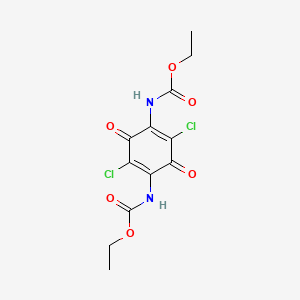
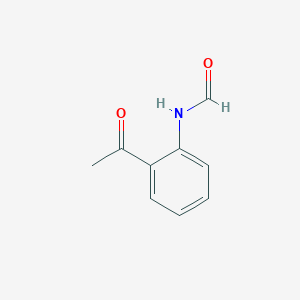
![3-[4-(3-Hydroxyphenyl)hexan-3-yl]phenol](/img/structure/B1220918.png)


